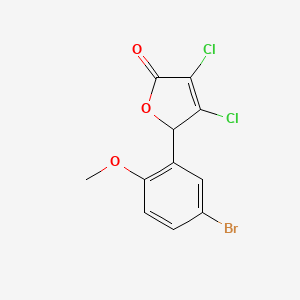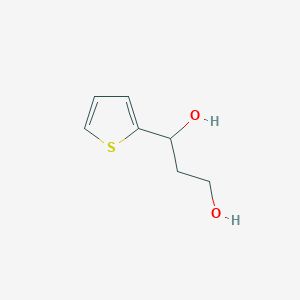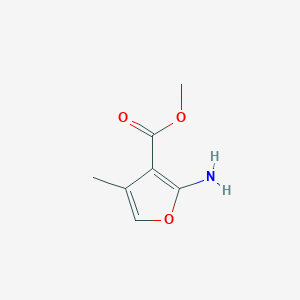
5-(5-Bromo-2-methoxyphenyl)-3,4-dichlorofuran-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(5-Bromo-2-methoxyphenyl)-3,4-dichlorofuran-2(5H)-one is a complex organic compound characterized by the presence of bromine, methoxy, and dichlorofuran groups. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Bromo-2-methoxyphenyl)-3,4-dichlorofuran-2(5H)-one typically involves multiple steps. One common method starts with the bromination of 2-methoxyphenol, followed by acetylation and subsequent chlorination to introduce the dichlorofuran moiety . The reaction conditions often involve the use of bromine, acetic anhydride, and iron powder as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-(5-Bromo-2-methoxyphenyl)-3,4-dichlorofuran-2(5H)-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the bromine and chlorine groups.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include lithium diisopropylamide, sodium hydroxide, and hydrogen chloride . The reactions are typically carried out in solvents like tetrahydrofuran and water, under controlled temperatures and pH conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of guaiacol 5-bromomesylate can yield 5-bromoguaiacol .
Applications De Recherche Scientifique
5-(5-Bromo-2-methoxyphenyl)-3,4-dichlorofuran-2(5H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-(5-Bromo-2-methoxyphenyl)-3,4-dichlorofuran-2(5H)-one involves its interaction with specific molecular targets and pathways. The bromine and chlorine atoms play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
- 5-Bromo-2-methoxyphenyl benzenesulfonate
- 5-Bromo-2-methoxyphenyl methanesulfonate
Uniqueness
What sets 5-(5-Bromo-2-methoxyphenyl)-3,4-dichlorofuran-2(5H)-one apart is its unique combination of bromine, methoxy, and dichlorofuran groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific research applications.
Propriétés
Formule moléculaire |
C11H7BrCl2O3 |
|---|---|
Poids moléculaire |
337.98 g/mol |
Nom IUPAC |
2-(5-bromo-2-methoxyphenyl)-3,4-dichloro-2H-furan-5-one |
InChI |
InChI=1S/C11H7BrCl2O3/c1-16-7-3-2-5(12)4-6(7)10-8(13)9(14)11(15)17-10/h2-4,10H,1H3 |
Clé InChI |
NEDJCKJLLVIAOR-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)Br)C2C(=C(C(=O)O2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Furo[2,3-b]pyridin-3-yl)ethanone](/img/no-structure.png)

![3-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13671813.png)




![2-(2-Nitrophenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13671839.png)

